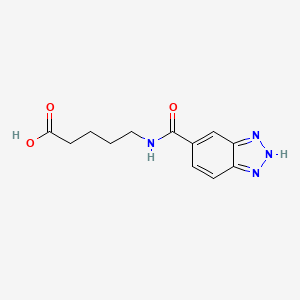
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide
Übersicht
Beschreibung
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide (BDA) is an organic compound with a wide range of applications in the medical and scientific research fields. It is a member of the acetamide family and is characterized by a bromine atom attached to a benzyl acetamide moiety. BDA has a broad range of properties, including low toxicity, high solubility, and rapid hydrolysis. These properties make BDA a valuable compound for research and medical applications.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide: has been studied for its inhibitory effects on carbonic anhydrase enzymes. These enzymes are crucial for maintaining pH balance in tissues and are therapeutic targets for conditions like glaucoma, epilepsy, and certain neurological disorders .
Acetylcholinesterase Inhibition
This compound has also shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating diseases like Alzheimer’s, where acetylcholine levels are significantly reduced .
Antioxidant Properties
Research indicates that derivatives of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide may possess antioxidant properties. This can be particularly useful in developing treatments for oxidative stress-related diseases, including certain types of cancer .
Anticancer Activity
Some studies have explored the anticancer activities of this compound’s derivatives. They have been found to induce apoptosis in leukemia cells and inhibit cell viability, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Due to its effects on enzymes like carbonic anhydrase and acetylcholinesterase, there is a possibility that 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide could have neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Potential in Drug Development
The compound’s various biological activities make it a candidate for further drug development. Its effects on different enzymes and potential in treating diverse diseases highlight its importance in pharmaceutical research .
Wirkmechanismus
Target of Action
Based on its structural similarity to other benzylic compounds, it may interact with proteins or enzymes that have affinity for benzylic structures .
Mode of Action
It is known that benzylic compounds can undergo free radical reactions . In such reactions, a radical is generated at the benzylic position, which can then interact with other molecules in the cell .
Biochemical Pathways
Given its potential to generate free radicals, it may influence pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
Given its potential to generate free radicals, it may cause oxidative damage to cellular components, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide . Factors such as temperature, pH, and the presence of other molecules can affect the rate of free radical reactions and thus the activity of 2-Bromo-n-(2,5-dimethoxybenzyl)acetamide .
Eigenschaften
IUPAC Name |
2-bromo-N-[(2,5-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-3-4-10(16-2)8(5-9)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNVALNLWDHBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(2,5-dimethoxybenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1445084.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)
![Ethyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1445097.png)
![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)
![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)